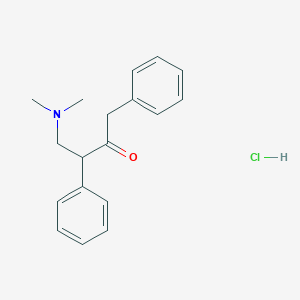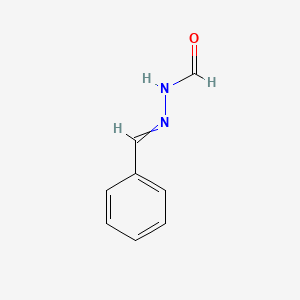
Hydrazinecarboxaldehyde, (phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of hydrazine and is characterized by the presence of a phenylmethylene group attached to the hydrazinecarboxaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, (phenylmethylene)-, can be synthesized through the reaction of hydrazinecarboxaldehyde with benzaldehyde. The reaction typically involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:
C6H5CHO+H2NNHCHO→C6H5CH=N-NHCHO+H2O
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxaldehyde, (phenylmethylene)-, may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid-state melt reactions and mechanochemical approaches have been explored for the synthesis of hydrazone derivatives .
化学反応の分析
Types of Reactions
Hydrazinecarboxaldehyde, (phenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
科学的研究の応用
Hydrazinecarboxaldehyde, (phenylmethylene)-, has several scientific research applications:
作用機序
The mechanism of action of hydrazinecarboxaldehyde, (phenylmethylene)-, involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities .
類似化合物との比較
Similar Compounds
Acetyl hydrazine: A derivative of hydrazine with an acetyl group attached.
Benzoyl hydrazine: A derivative of hydrazine with a benzoyl group attached.
Uniqueness
Hydrazinecarboxaldehyde, (phenylmethylene)-, is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
65161-27-5 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
N-(benzylideneamino)formamide |
InChI |
InChI=1S/C8H8N2O/c11-7-10-9-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChIキー |
FVSCAASNXZSUSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


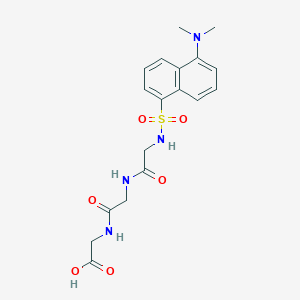
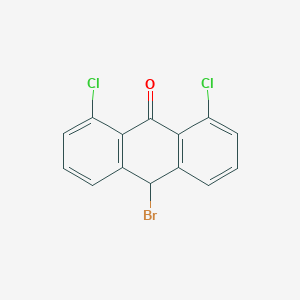


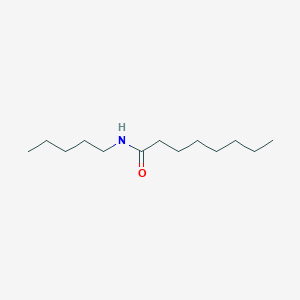
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


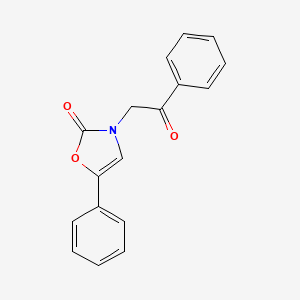
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
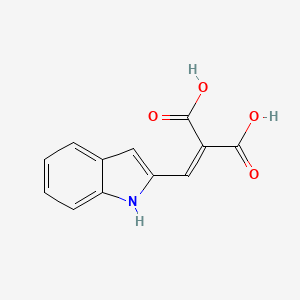
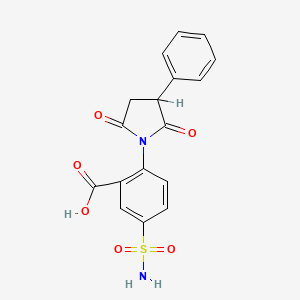
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
